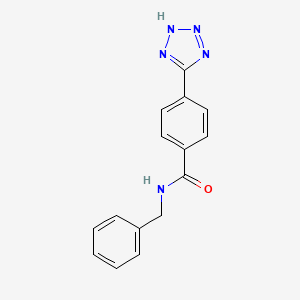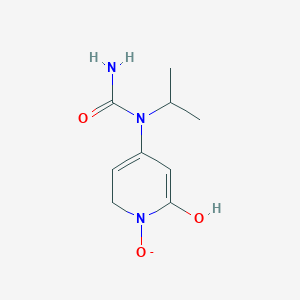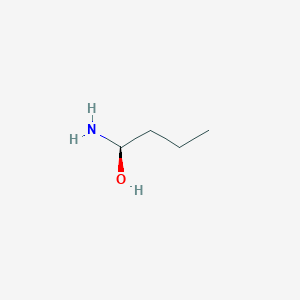
N-benzyl-4-(2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-bencil-4-(2H-tetrazol-5-il)benzamida es un compuesto que pertenece a la clase de derivados de tetrazol. Los tetrazoles son compuestos heterocíclicos que contienen un anillo de cinco miembros compuesto por cuatro átomos de nitrógeno y un átomo de carbono.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-bencil-4-(2H-tetrazol-5-il)benzamida normalmente implica la reacción de bencilamina con ácido 4-(2H-tetrazol-5-il)benzoico. La reacción se lleva a cabo en presencia de un agente de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP). La reacción suele realizarse en un disolvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica entonces por recristalización o cromatografía en columna .
Métodos de producción industrial
La producción industrial de N-bencil-4-(2H-tetrazol-5-il)benzamida puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede aumentar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, puede mejorar aún más la escalabilidad de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
La N-bencil-4-(2H-tetrazol-5-il)benzamida experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción puede lograrse utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso a temperaturas elevadas.
Reducción: Hidruro de aluminio y litio en éter anhidro a temperatura ambiente.
Sustitución: Haluros de alquilo en presencia de una base como el carbonato de potasio en un disolvente orgánico.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de benzamidas sustituidas o derivados de bencilo.
Aplicaciones Científicas De Investigación
La N-bencil-4-(2H-tetrazol-5-il)benzamida tiene varias aplicaciones de investigación científica:
Química medicinal: Se investiga su potencial como agente anticancerígeno debido a su capacidad para inhibir enzimas y vías específicas implicadas en la proliferación de células cancerosas.
Ciencia de los materiales: El compuesto se utiliza en el desarrollo de materiales avanzados, incluidos los polímeros y los nanomateriales, debido a sus propiedades estructurales únicas.
Química industrial: Sirve como precursor para la síntesis de otros compuestos e intermediarios valiosos utilizados en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de la N-bencil-4-(2H-tetrazol-5-il)benzamida implica su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, lo que impide que las enzimas catalicen sus respectivas reacciones. Esta inhibición puede conducir a la interrupción de vías celulares críticas, lo que finalmente da lugar al efecto terapéutico o químico deseado .
Comparación Con Compuestos Similares
Compuestos similares
- N-bencil-4-(1H-tetrazol-5-il)benzamida
- Ácido N-bencil-4-(2H-tetrazol-5-il)benzoico
- N-bencil-4-(2H-tetrazol-5-il)bencilamina
Singularidad
La N-bencil-4-(2H-tetrazol-5-il)benzamida es única debido a su configuración estructural específica, que confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, presenta una mayor estabilidad, reactividad y actividad biológica, lo que la convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Número CAS |
651769-82-3 |
|---|---|
Fórmula molecular |
C15H13N5O |
Peso molecular |
279.30 g/mol |
Nombre IUPAC |
N-benzyl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O/c21-15(16-10-11-4-2-1-3-5-11)13-8-6-12(7-9-13)14-17-19-20-18-14/h1-9H,10H2,(H,16,21)(H,17,18,19,20) |
Clave InChI |
IUJWCGMPDRYTAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]-](/img/structure/B12526753.png)
![1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-](/img/structure/B12526761.png)
![beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]-](/img/structure/B12526765.png)
![N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12526766.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one](/img/structure/B12526767.png)
![Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-](/img/structure/B12526780.png)
![Fluoro[bis(trifluoromethyl)]gallane](/img/structure/B12526782.png)
![2-[4-(Phenethylamino)phenyl]sulfonylacetic acid](/img/structure/B12526785.png)






